5-Methanesulfonamido-2-methylbenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonamido-2-methylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methanesulfonamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(methylsulfonamido)benzoic acid: Similar in structure but with different substituents.
2-Amino-5-methylbenzoic acid: Shares a similar benzoic acid core but with an amino group instead of a sulfonamide group.
Uniqueness
5-Methanesulfonamido-2-methylbenzoic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-(methanesulfonamido)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(10-15(2,13)14)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) |
InChI Key |
MMCBTOISMZNMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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